1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a compound that features a pyrazole ring, a phenyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the reaction of 1-methylpiperazine with 4-(1H-pyrazol-5-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory activities.
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine can be compared with other similar compounds, such as:
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine: This compound lacks the sulfonyl group, which may result in different biological activities and chemical properties.
4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine: This compound lacks the methyl group on the piperazine ring, which can affect its binding affinity and specificity for molecular targets.
The unique combination of the pyrazole, phenyl, and sulfonyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C14H18N4O2S/c1-17-8-10-18(11-9-17)21(19,20)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
InChI Key |
JCYLROJRLSLJSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.